Cyclohexyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isothiocyanatocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c9-6-8-7-4-2-1-3-5-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSJGCPBOVTKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061532 | |
| Record name | Isothiocyanocyclohexane | |
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Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-82-3 | |
| Record name | Cyclohexyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexane, isothiocyanato- | |
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| Record name | Cyclohexyl isothiocyanate | |
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| Record name | Cyclohexane, isothiocyanato- | |
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| Record name | Isothiocyanocyclohexane | |
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| Record name | Cyclohexyl isothiocyanate | |
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| Record name | Cyclohexyl isothiocyanate | |
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Synthetic Methodologies for Cyclohexyl Isothiocyanate and Derivatives
Thiophosgene-Mediated Synthesis
The reaction of primary amines with thiophosgene (B130339) is a long-established and widely applicable method for the preparation of isothiocyanates. google.comnih.gov
Reaction of Cyclohexylamine (B46788) with Thiophosgene
The synthesis of cyclohexyl isothiocyanate can be effectively carried out by reacting cyclohexylamine with thiophosgene (CSCl₂). This reaction is typically performed in a biphasic system consisting of a solvent like dichloromethane (B109758) (DCM) and an aqueous solution of a base, such as sodium bicarbonate. rsc.org The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction.
A general procedure involves dissolving cyclohexylamine in DCM and combining it with a saturated aqueous sodium bicarbonate solution. Thiophosgene, often used in a slight excess (e.g., 1.2 equivalents), is then added dropwise to the stirred mixture at room temperature. The reaction is generally rapid, often reaching completion within an hour.
Mechanism and Key Parameters
The reaction proceeds through a nucleophilic attack of the primary amine (cyclohexylamine) on the electrophilic carbon atom of thiophosgene. This initial step forms a thiocarbamoyl chloride intermediate, which then undergoes elimination of HCl to yield the final isothiocyanate product.
Several parameters are crucial for the successful synthesis of this compound using this method:
Stoichiometry: A slight excess of thiophosgene is often employed to ensure the complete conversion of the starting amine.
Solvent System: The use of a biphasic system, such as DCM and water, facilitates the separation of the organic product from the aqueous byproducts. cbijournal.com
Base: An acid scavenger, typically a weak base like sodium bicarbonate or an organic base like triethylamine (B128534), is essential to neutralize the HCl formed, preventing unwanted side reactions. mdpi.com
Temperature: The reaction is typically conducted at room temperature.
Advantages and Limitations in Academic and Industrial Settings
The thiophosgene-mediated synthesis offers several advantages, including rapid reaction times and often high yields of the desired isothiocyanate. cbijournal.com The workup procedure is also relatively straightforward.
However, the primary limitation of this method is the high toxicity and volatility of thiophosgene. google.comgoogle.comtandfonline.com Its use requires stringent safety precautions and specialized handling, which can be a significant drawback, particularly in large-scale industrial applications. google.com The toxicity of thiophosgene has led to the development of safer, alternative synthetic routes. tandfonline.commdpi.com
Alternative Synthetic Routes
To circumvent the hazards associated with thiophosgene, alternative methods for synthesizing isothiocyanates have been developed. A prominent alternative involves the use of dithiocarbamate (B8719985) intermediates. google.com
One-Pot Synthesis via Dithiocarbamate Intermediates
A widely used alternative is the one-pot synthesis that proceeds through the formation and subsequent decomposition of a dithiocarbamate salt. mdpi.com This method avoids the use of highly toxic reagents like thiophosgene. cbijournal.com
In this two-step, one-pot procedure, cyclohexylamine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. cbijournal.commdpi.com Common bases used for this step include organic bases like triethylamine or inorganic bases such as sodium hydroxide (B78521) or potassium carbonate. mdpi.comgoogle.comd-nb.info The reaction is typically carried out in a suitable solvent, and for aliphatic amines like cyclohexylamine, the formation of the dithiocarbamate is often rapid. cbijournal.com
Following the formation of the dithiocarbamate, a desulfurizing agent is added to the reaction mixture to facilitate the elimination of a sulfur-containing species and form the isothiocyanate. A variety of desulfurizing agents have been employed for this purpose, including tosyl chloride, cyanuric chloride, and various oxidizing agents. google.comd-nb.infoorganic-chemistry.org For instance, one protocol describes the in-situ generation of the dithiocarbamate salt from the amine and CS₂, followed by decomposition using tosyl chloride to yield the isothiocyanate. organic-chemistry.org Another approach utilizes cyanuric chloride as the desulfurizing agent in an aqueous potassium carbonate solution, providing excellent yields for a range of isothiocyanates, including this compound. d-nb.info
Table of Synthetic Methodologies for this compound
| Method | Starting Materials | Reagents | Key Features |
| Thiophosgene-Mediated | Cyclohexylamine | Thiophosgene, Sodium Bicarbonate, Dichloromethane | Fast reaction, high yield, but uses highly toxic thiophosgene. cbijournal.com |
| Dithiocarbamate Intermediate | Cyclohexylamine | Carbon Disulfide, Base (e.g., K₂CO₃), Desulfurizing Agent (e.g., Cyanuric Chloride) | Safer alternative to thiophosgene, one-pot procedure, high yield. cbijournal.comd-nb.info |
Desulfurization Strategies (e.g., Cyanuric Chloride, Iodine-mediated)
A prevalent and efficient route to this compound involves the desulfurization of dithiocarbamate salts. These salts are typically generated in situ from the reaction of an amine with carbon disulfide in the presence of a base. cbijournal.com The choice of the desulfurizing agent is crucial for the success of the reaction, with cyanuric chloride and iodine-mediated methods being prominent examples.
Cyanuric Chloride (TCT):
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) serves as a potent desulfurizing agent for converting dithiocarbamate salts into isothiocyanates. d-nb.info The reaction is typically a one-pot, two-step process. cbijournal.commdpi.com First, cyclohexylamine reacts with carbon disulfide in an aqueous solution containing an inorganic base like potassium carbonate to form the corresponding dithiocarbamate salt. d-nb.infogoogle.com Subsequently, a solution of cyanuric chloride in an organic solvent, such as dichloromethane, is added to the mixture. google.com This induces desulfurization, yielding this compound. d-nb.info
The reaction conditions, including temperature and the choice of base, are optimized for efficiency. For amines with a pKb less than 10, the reaction proceeds efficiently in aqueous media at temperatures ranging from 0-40°C. google.com The desulfurization step is often carried out at lower temperatures (0-5°C) to minimize side reactions. google.com A significant advantage of this method is the ability to recycle the byproduct, 2,4,6-trimercapto-1,3,5-triazine (TMT), by simple acidification of the aqueous phase, which enhances the environmental friendliness of the process. google.com
Iodine-mediated Desulfurization:
An alternative and often more environmentally benign approach utilizes molecular iodine as the desulfurizing agent. cbijournal.comtandfonline.com This method has been successfully applied to the synthesis of various aliphatic isothiocyanates, including this compound. cbijournal.comtandfonline.com The process involves treating the dithiocarbamate salt, formed from cyclohexylamine and carbon disulfide, with iodine. tandfonline.comresearchgate.net
A particularly effective variation of this method employs a biphasic system of water and ethyl acetate (B1210297) with sodium bicarbonate as the base. cbijournal.comtandfonline.comresearchgate.net This system offers several advantages: the reagents are inexpensive and non-toxic, the reaction is fast (often complete within 15 minutes at room temperature), and the workup is simplified as the isothiocyanate product is extracted into the organic layer, leaving impurities in the aqueous layer. cbijournal.comtandfonline.com This method avoids the use of toxic reagents and often provides high yields of the pure product without the need for further purification. cbijournal.comresearchgate.net The use of sodium bicarbonate, a mild inorganic base, further contributes to the "green" credentials of this synthetic route. cbijournal.comtandfonline.com
Table 1: Comparison of Desulfurization Reagents for Isothiocyanate Synthesis
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Cyanuric Chloride (TCT) | Biphasic (e.g., CH₂Cl₂/H₂O), often low temperature (0-5°C) for desulfurization step. d-nb.infogoogle.com | High yields, byproduct can be recycled. d-nb.infogoogle.com | Requires organic solvents, TCT can be moisture sensitive. |
| **Iodine (I₂) ** | Biphasic (e.g., EtOAc/H₂O), room temperature, with NaHCO₃. cbijournal.comtandfonline.com | "Green" reagents, fast reaction times, simple workup, cost-effective. cbijournal.comtandfonline.comresearchgate.net | Iodine can be a mild oxidizing agent, potentially leading to side reactions with sensitive substrates. |
Synthesis from Isocyanides and Elemental Sulfur
An increasingly popular and sustainable method for synthesizing isothiocyanates involves the direct reaction of isocyanides with elemental sulfur. rsc.org This approach has been successfully used to prepare this compound from cyclohexyl isocyanide. rsc.org The reaction is typically catalyzed by a base, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being a particularly effective catalyst. rsc.org
This method stands out for its atom economy and the use of more environmentally friendly solvents. Research has shown that conducting the reaction in bio-based solvents like Cyrene™ (dihydrolevoglucosenone) can lead to high yields. For instance, the reaction of cyclohexyl isocyanide with elemental sulfur in Cyrene™ at 40°C, using a catalytic amount of DBU (2 mol%), can produce this compound in yields as high as 82% within 4 hours. rsc.org The use of other solvents like gamma-butyrolactone (B3396035) (GBL) is also possible, though it may require longer reaction times. rsc.org This catalytic sulfurization of isocyanides represents a significant advancement towards more sustainable chemical syntheses. rsc.orgresearchgate.net
Table 2: Synthesis of this compound from Cyclohexyl Isocyanide and Sulfur
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DBU (2) | Cyrene™ | 40 | 4 | 82 rsc.org |
| DBU (2) | GBL | 40 | 23 | 67 |
Other Emerging Methodologies
The field of isothiocyanate synthesis is continually evolving, with new methodologies being developed to improve efficiency, substrate scope, and environmental impact. While the desulfurization of dithiocarbamates and sulfurization of isocyanides are well-established, other innovative approaches are gaining traction.
One such area of development is the use of hypervalent iodine reagents as desulfurizing agents. For example, diacetoxyiodobenzene (B1259982) has been employed to promote the conversion of dithiocarbamate salts to isothiocyanates. tandfonline.comtandfonline.com While effective, this method can be limited by the cost of the hypervalent iodine reagent and the use of toxic solvents like acetonitrile (B52724). tandfonline.com
Another emerging strategy involves the use of new desulfurizing agents in one-pot procedures. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been introduced as a novel reagent for the conversion of dithiocarbamates to isothiocyanates, including derivatives with cyclohexyl linkers. mdpi.comresearchgate.net These reactions can often be accelerated using microwave irradiation, leading to high yields in short reaction times. mdpi.com The development of such novel reagents and reaction conditions continues to expand the toolkit available for the synthesis of this compound and its derivatives. mdpi.comresearchgate.net
Chemical Reactivity and Reaction Mechanisms of Cyclohexyl Isothiocyanate
Nucleophilic Substitution Reactions
The primary mode of reactivity for cyclohexyl isothiocyanate involves nucleophilic attack on the central carbon atom of the isothiocyanate moiety. This leads to the formation of a variety of addition products, with the specific outcome depending on the nature of the nucleophile.
The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. researchgate.netnih.govmdpi.com This reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. nih.gov The resulting intermediate then undergoes proton transfer to yield the stable thiourea product. researchgate.net This process is often carried out in a suitable solvent like dichloromethane (B109758), ethanol, or methanol (B129727) and can be facilitated by various conditions, including ultrasonic-assisted synthesis. mdpi.comacs.org
For instance, the reaction of this compound with cyclohexylamine (B46788) produces 3-cyclohexyl-1-[(cyclohexylcarbamothioyl)amino]thiourea. Similarly, reactions with various other amines lead to a diverse library of thiourea derivatives. acs.orgresearchgate.netajol.infonih.gov The general reaction scheme is as follows:
R-NH₂ + S=C=N-C₆H₁₁ → R-NH-C(=S)NH-C₆H₁₁
Where R represents an alkyl or aryl group from the primary amine.
| Reactant 1 (Amine) | Reactant 2 | Product (Thiourea Derivative) |
|---|---|---|
| Cyclohexylamine | This compound | 3-cyclohexyl-1-[(cyclohexylcarbamothioyl)amino]thiourea |
| Primary/Secondary Amines | This compound | N,N'-disubstituted thioureas |
| Heterocyclic Amines | This compound | N-acyl thiourea derivatives with heterocyclic rings |
As detailed in the preceding section, this compound readily reacts with primary and secondary amine functional groups to form stable thiourea derivatives. researchgate.netnih.gov This reaction is a cornerstone of isothiocyanate chemistry and is widely used in organic synthesis. mdpi.comchemrxiv.org The high reactivity of the isothiocyanate group towards amines makes it a valuable tool for creating complex molecules and for applications in bioconjugation, where it can be used to label proteins and other biomolecules containing lysine (B10760008) residues. nih.govnih.govresearchgate.net The reaction is generally irreversible and proceeds efficiently under mild conditions. researchgate.net
This compound also reacts with thiol functional groups, such as the side chain of cysteine residues in proteins. researchgate.netnih.gov This reaction leads to the formation of dithiocarbamate (B8719985) adducts. researchgate.net The reaction with thiols is reversible and pH-dependent. researchgate.net In biological systems, the reactivity of isothiocyanates with thiol groups is significant as it can lead to the modification of proteins and enzymes, potentially altering their function. It has been noted that isothiocyanates can react significantly faster with thiols than with amines. researchgate.net The reaction with the thiolate form of cysteine is favored under weakly basic conditions. nih.gov
The general reaction with a thiol is:
R-SH + S=C=N-C₆H₁₁ ⇌ R-S-C(=S)NH-C₆H₁₁
| Reactant 1 (Thiol) | Reactant 2 | Product (Dithiocarbamate) |
|---|---|---|
| Cysteine Residue | This compound | Dithiocarbamate adduct |
Reactions with Amine Functional Groups
Hydrolysis Pathways
This compound is susceptible to hydrolysis, a reaction that breaks down the isothiocyanate group. In aqueous environments, particularly under acidic conditions, it hydrolyzes to form cyclohexylamine and carbonyl sulfide (B99878). rsc.org The initial product of hydrolysis is a thiocarbamic acid, which is unstable and rapidly decomposes to the corresponding amine. rsc.org This hydrolysis can be a competing reaction in aqueous-based syntheses and bioconjugation reactions. nih.gov
Reduction Reactions (e.g., Electrochemical)
The isothiocyanate group in this compound can undergo reduction. Electrochemical reduction is one method that can be employed, typically converting the isothiocyanate to a thioformamide. wikipedia.org Chemical reducing agents can also be used. For example, the Schwartz reagent (zirconocene chloride hydride) has been shown to chemoselectively reduce isothiocyanates to thioformamides under mild conditions. researchgate.netdntb.gov.uarsc.org Another reducing agent, lithium aluminum hydride, can reduce isothiocyanates to the corresponding methyl secondary amines. acs.org
| Reaction Type | Reagent | Product |
|---|---|---|
| Electrochemical Reduction | - | Thioformamide |
| Chemical Reduction | Schwartz reagent | Thioformamide |
| Chemical Reduction | Lithium aluminum hydride | Methyl secondary amine |
Cycloaddition Reactions and Heterocycle Formation
This compound can participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic compounds. The isothiocyanate group can react with various dienophiles and dipolarophiles. These reactions are valuable in synthetic organic chemistry for constructing complex ring systems. For example, isothiocyanates are used in the synthesis of thiazolidine (B150603) derivatives. acs.org They are also key intermediates in multicomponent reactions for the synthesis of thiourea derivatives and other heterocyclic structures. researchgate.netnih.govresearchgate.net
Substituent Effects on Reactivity
Influence of the Cyclohexyl Group on Lipophilicity and Reactivity
The cyclohexyl group, a non-aromatic, cyclic aliphatic substituent, exerts a significant influence on the physicochemical properties and reactivity of the isothiocyanate functional group. This influence stems from a combination of its steric and electronic properties, which in turn affect the molecule's lipophilicity and the electrophilicity of the isothiocyanate carbon.
Lipophilicity:
Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), describes a compound's ability to dissolve in fats, oils, and non-polar solvents. The cyclohexyl group is inherently non-polar and bulky, which contributes to a higher lipophilicity for this compound compared to isothiocyanates with smaller aliphatic or aromatic substituents. For instance, the cyclohexyl group in this compound imparts greater lipophilicity than the phenyl group in phenyl isothiocyanate or the smaller methyl group in methyl isothiocyanate. This increased lipophilicity can affect the solubility of the compound in various reaction media, potentially influencing reaction rates and outcomes. In biological contexts, higher lipophilicity can enhance the ability of a molecule to penetrate cell membranes. researchgate.net
Reactivity:
The electronic and steric nature of the cyclohexyl group also modulates the reactivity of the isothiocyanate moiety. Electronically, the cyclohexyl group is considered to be weakly electron-donating through an inductive effect. This electron donation can slightly decrease the electrophilicity of the central carbon atom in the -N=C=S group, making it marginally less reactive towards nucleophiles compared to isothiocyanates with electron-withdrawing substituents.
A kinetic study on the reaction of various organic isothiocyanates with 1-octanol (B28484) demonstrated the effect of the substituent on reactivity. The relative reaction rates at 120°C were found to decrease in the following order: benzyl (B1604629) > phenyl > allyl > ethyl > n-butyl > n-hexyl > isobutyl > cyclohexyl. cdnsciencepub.comcdnsciencepub.com This trend indicates that this compound is one of the less reactive isothiocyanates in this series, which can be attributed to both the steric hindrance and the slight electron-donating nature of the cyclohexyl group. The bulky cyclohexyl group can sterically hinder the approach of nucleophiles to the electrophilic carbon atom, thereby slowing down the reaction rate.
Table 2: Comparison of Physicochemical Properties and Reactivity of Selected Isothiocyanates
| Isothiocyanate | Molecular Formula | Molecular Weight ( g/mol ) | Substituent Type | Relative Reactivity with 1-Octanol cdnsciencepub.comcdnsciencepub.com |
| Benzyl isothiocyanate | C₈H₇NS | 149.21 | Arylalkyl | Highest |
| Phenyl isothiocyanate | C₇H₅NS | 135.19 | Aromatic | High |
| Allyl isothiocyanate | C₄H₅NS | 99.15 | Alkenyl | Moderate |
| Ethyl isothiocyanate | C₃H₅NS | 87.14 | Aliphatic (small) | Moderate |
| n-Butyl isothiocyanate | C₅H₉NS | 115.21 | Aliphatic (linear) | Lower |
| Isobutyl isothiocyanate | C₅H₉NS | 115.21 | Aliphatic (branched) | Lower |
| This compound | C₇H₁₁NS | 141.24 | Cycloaliphatic | Lowest |
Note: The relative reactivity is based on the kinetic data from the reaction with 1-octanol at 120°C as reported in the literature.
Spectroscopic Characterization and Conformational Analysis of Cyclohexyl Isothiocyanate
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and conformational isomers of cyclohexyl isothiocyanate.
Fourier-Transform Infrared (FT-IR) spectroscopy is a key method for identifying the characteristic vibrational modes of this compound. The most prominent feature in the IR spectrum is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group, which typically appears in the range of 2140-1990 cm⁻¹. unitechlink.comlibretexts.orgresearchgate.net Specifically for this compound, this stretch is observed around 2103 cm⁻¹. Another significant vibrational mode is the thiocarbonyl (C=S) stretch, which is generally found in the region of 1250–1150 cm⁻¹.
The FT-IR spectra of this compound in rare gas solutions have been studied at varying temperatures to analyze its conformational stability. acs.org These studies, combined with ab initio calculations, help in understanding the energy differences and barriers to internal rotation within the molecule. acs.org
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N=C=S Asymmetric Stretch | 2140-1990 unitechlink.comlibretexts.orgresearchgate.net | Strong, Broad |
| C=S Stretch | 1250-1150 |
Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations. In the study of this compound, Raman spectroscopy has been employed to investigate its adsorption and structure on gold surfaces through surface-enhanced Raman scattering (SERS). researchgate.net
Key findings from SERS studies include:
The appearance of a band around 220 cm⁻¹, which is assigned to the Au–S stretching vibration, indicating the interaction of the sulfur atom with the gold surface. researchgate.net
A band at approximately 745 cm⁻¹ is attributed to the C=S stretching vibration. researchgate.net
The C≡N stretching mode of the thiocyanate (B1210189) ligand is observed around 2113 cm⁻¹. researchgate.net
Spectral changes in the NCS stretching vibration are more pronounced than those of the cyclohexyl ring modes, depending on the concentration. researchgate.net
Conformational analysis using Raman spectroscopy suggests that at low bulk concentrations, both equatorial and axial chair conformers of this compound coexist. researchgate.net However, at higher bulk concentrations, the equatorial chair conformer becomes dominant. researchgate.net Temperature-dependent studies also indicate that the conversion of the equatorial to the axial conformer can occur at higher temperatures. researchgate.net
| Vibrational Mode | SERS Frequency (cm⁻¹) | Assignment |
| Au–S Stretch | ~220 researchgate.net | Surface-Adsorbate Vibration |
| C=S Stretch | ~745 researchgate.net | Thiocarbonyl Stretch |
| C≡N Stretch | ~2113 researchgate.net | Thiocyanate Ligand Stretch |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Thiocarbonyl (C=S) Stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the cyclohexyl ring. The proton attached to the nitrogen-bearing carbon (NCH) resonates in the range of δ 3.67–3.71 ppm. The remaining cyclohexyl protons appear as a complex multiplet between δ 1.38 and 1.90 ppm.
| Proton Type | Chemical Shift (δ, ppm) |
| NCH | 3.67–3.71 |
| Cyclohexyl Protons | 1.38–1.90 |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A notable characteristic of isothiocyanates is the chemical shift of the carbon atom in the –N=C=S group. Studies on similar isothiocyanates, like allyl isothiocyanate, have shown that this carbon signal can be very broad and sometimes nearly silent due to the structural flexibility and dynamics of the molecule. glaserchemgroup.comacs.org This broadening is attributed to the large chemical shift anisotropy and the rapid conformational exchange. glaserchemgroup.comacs.org
For this compound, the specific chemical shifts are crucial for its characterization. chemicalbook.com While a precise value for the isothiocyanate carbon is not always easily observed, the signals for the cyclohexyl ring carbons are readily identifiable. researchgate.net
| Carbon Type | General Chemical Shift Range (δ, ppm) |
| Isothiocyanate (–N=C =S) | ~130 ± 40 (often broad) glaserchemgroup.com |
| Cyclohexyl Carbons | Varies |
¹H NMR Spectral Analysis
Mass Spectrometry for Molecular Ion Peaks and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pathways upon ionization. The molecular ion peak ([M]⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 141. nist.gov
The fragmentation pattern provides structural information. Common fragmentation pathways for organic molecules involve the loss of stable neutral molecules or radicals. libretexts.orgchemguide.co.uk For cyclohexane (B81311) derivatives, fragmentation often involves the loss of ethene (C₂H₄) from the molecular ion. docbrown.info In the case of isothiocyanates, cleavage of the bond adjacent to the –NCS group is also a possible fragmentation route. raco.cat
| Ion | m/z Value | Identity |
| Molecular Ion | 141 nist.gov | [C₇H₁₁NS]⁺ |
Conformational Analysis
The conformational flexibility of the cyclohexyl ring, coupled with the rotational freedom of the isothiocyanate group, gives rise to distinct conformers of this compound. Microwave spectroscopy has been a pivotal tool in identifying and characterizing these conformers in the gas phase.
Microwave spectroscopy studies, in conjunction with theoretical calculations, have successfully identified and characterized two primary conformers of this compound: the a-trans and e-trans forms. nih.gov In the a-trans conformer, the isothiocyanate group is in an axial position relative to the cyclohexane ring, while in the e-trans conformer, it occupies an equatorial position. The "trans" designation refers to the linear arrangement of the C-N=C=S group.
The rotational spectra for both the a-trans and e-trans conformers have been measured and analyzed. nih.govresearchgate.net These measurements provide highly accurate rotational constants, which are essential for the structural determination of each conformer. All the observed rotational spectra exhibit hyperfine structures due to the presence of the ¹⁴N nucleus. nih.govresearchgate.net
Table 1: Experimental Rotational Constants for a-trans and e-trans this compound Conformers
| Conformer | A / MHz | B / MHz | C / MHz |
|---|---|---|---|
| a-trans | 2045.5643(13) | 1011.0084(10) | 884.2185(10) |
| e-trans | 2690.6975(15) | 733.8291(12) | 651.9723(12) |
Data sourced from experimental microwave spectroscopy studies. nih.gov
To achieve a precise structural determination of the a-trans and e-trans conformers, the rotational spectra of several of their isotopologues have also been measured. nih.govresearchgate.net This includes the analysis of mono-substituted ¹³C and ³⁴S species for both conformers. nih.govresearchgate.netresearchgate.net The data obtained from these isotopologues allows for the accurate calculation of atomic coordinates and key structural parameters, such as bond lengths and angles, providing a detailed three-dimensional picture of each conformer. The investigation of these isotopologues has been crucial in refining the molecular structure of this compound. nih.gov
The study of non-covalent interactions has been extended to complexes of this compound, notably with water. nih.gov The conformational equilibria of the this compound-water complex were investigated using microwave spectroscopy. nih.govresearchgate.net Rotational spectra were measured for the monohydrates of both the a-trans and e-trans conformers, including their water isotopologues. nih.govresearchgate.net
These studies revealed that the water molecule preferentially binds to the isothiocyanate group. nih.gov The interaction consists of a primary O(w)H···S hydrogen bond and two secondary C-H···O(w) hydrogen bonds, where the oxygen atom of the water molecule acts as a proton acceptor. nih.govresearchgate.net The nature of these non-covalent bonds has been further elucidated through natural bond orbital (NBO) and symmetry-adapted perturbation theory (SAPT) analyses. nih.gov
Structural Determination of Conformers and Isotopologues
Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies on Gold Surfaces
Surface-Enhanced Raman Scattering (SERS) has been employed to investigate the adsorption behavior and structure of this compound on gold surfaces. nih.govresearchgate.net These studies provide insights into how the molecule orients and behaves at a metal interface.
The SERS spectra show that the adsorption characteristics are dependent on the concentration of this compound. nih.govresearchgate.net At low bulk concentrations, approaching the monolayer coverage limit, both the equatorial and axial chair conformers are observed on the gold nanoparticles. nih.govresearchgate.net However, at higher bulk concentrations, the equatorial chair conformer becomes the dominant species. nih.govresearchgate.net
Furthermore, temperature has been shown to influence the conformational equilibrium on the surface. An increase in temperature from 30 to 60 degrees Celsius facilitates the conversion of the equatorial to the axial conformer, leading to an increased mole fraction of the axial form. nih.gov In SERS studies of related compounds on gold, bands in the region of 251-261 cm⁻¹ have been assigned to the Au-S stretching mode, indicating a direct interaction between the sulfur atom and the gold surface. rsc.org In contrast to the well-ordered self-assembled monolayers (SAMs) formed by cyclohexanethiols, scanning tunneling microscopy (STM) has revealed that this compound forms disordered SAMs on Au(111) surfaces, characterized by the presence of a few vacancy islands. nih.gov
Computational and Theoretical Chemistry of Cyclohexyl Isothiocyanate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of cyclohexyl isothiocyanate. nih.gov This quantum mechanical approach allows for accurate predictions of molecular geometries, energies, and spectroscopic parameters, offering a balance between computational cost and accuracy. nih.gov DFT calculations are foundational to understanding the molecule's conformational landscape and its interactions with other chemical species. nih.gov
This compound primarily exists in two chair conformations, distinguished by the orientation of the isothiocyanate (–NCS) group relative to the cyclohexane (B81311) ring: the equatorial (e-trans) and axial (a-trans) conformers. nih.govresearchgate.net Theoretical studies, often employing DFT methods, have been crucial in analyzing the equilibrium between these two forms. nih.govresearchgate.netresearchgate.net
Computational analyses have consistently shown that the equatorial conformer is energetically more stable than the axial conformer. nih.govresearchgate.net This preference is a common feature in substituted cyclohexanes, where bulky substituents favor the less sterically hindered equatorial position. The energy difference between the conformers is a key parameter determined by these calculations. For instance, surface-enhanced Raman scattering (SERS) studies supported by DFT have shown that while both equatorial and axial conformers can exist at low concentrations, the more stable equatorial conformer is predominant at higher bulk concentrations. researchgate.net The interconversion between these conformers can also be influenced by temperature, with an increase in temperature potentially leading to a higher mole fraction of the axial form. researchgate.net
| Conformer | Substituent Position | Relative Stability | Notes |
|---|---|---|---|
| e-trans | Equatorial | More Stable (Global Minimum) | Favored due to lower steric hindrance. Dominant at high concentrations. nih.govresearchgate.net |
| a-trans | Axial | Less Stable | Exists in equilibrium with the equatorial conformer. nih.govresearchgate.net |
DFT calculations are extensively used to predict various spectroscopic properties of this compound, which aids in the interpretation of experimental spectra. researchgate.netresearchgate.net Theoretical calculations of rotational constants for both the e-trans and a-trans conformers have been shown to be in excellent agreement with data obtained from microwave spectroscopy. nih.govresearchgate.net This synergy between theoretical predictions and experimental measurements allows for the precise structural determination of each conformer. nih.govresearchgate.net
Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are also reliably predicted by DFT. For example, the characteristic N=C=S stretching vibration has been identified experimentally with an IR absorption at 2103 cm⁻¹. DFT calculations can reproduce this and other vibrational modes, helping to assign the features observed in experimental spectra. researchgate.net Time-dependent DFT (TD-DFT) can further be employed to predict electronic excitation energies and UV-Vis absorption spectra. sapub.orgchemrxiv.org
| Spectroscopic Technique | Parameter | Experimental Value | Theoretical Prediction Level | Notes |
|---|---|---|---|---|
| Microwave Spectroscopy | Rotational Constants | Measured for e-trans and a-trans conformers | DFT | Excellent agreement allows for accurate structural determination. nih.govresearchgate.net |
| Infrared (IR) Spectroscopy | N=C=S Stretch | 2103 cm⁻¹ | DFT (e.g., B3LYP/6-31G(d)) | DFT calculations support vibrational mode assignments. |
| SERS | NCS Stretching Vibration | Conspicuous spectral changes observed | DFT | Calculations help interpret spectra related to adsorption on gold surfaces. researchgate.net |
The study of non-covalent interactions is a significant area where DFT calculations provide critical insights. The interaction of this compound with water has been investigated through a combination of microwave spectroscopy and theoretical calculations, revealing the formation of specific molecular complexes. nih.govresearchgate.net
For the monohydrated complexes of both the a-trans and e-trans conformers, it has been determined that the water molecule preferentially binds to the isothiocyanate group. nih.govresearchgate.netacs.org The primary interaction is an O_wH⋯S hydrogen bond, where a hydrogen atom of the water molecule acts as the donor and the sulfur atom of the –NCS group acts as the acceptor. nih.gov This is supplemented by two weaker C-H⋯O_w hydrogen bonds, where the oxygen atom of water serves as the proton acceptor. nih.govresearchgate.net These findings are crucial for understanding the molecule's behavior in aqueous environments and the initial stages of solvation. DFT is also used to model the formation of dimers, which can be stabilized by various intermolecular forces, including hydrogen bonds and van der Waals interactions. mdpi.com
| Interacting Molecules | Interaction Type | Description | Supporting Method |
|---|---|---|---|
| This compound + Water | O_wH⋯S Hydrogen Bond | Dominant interaction linking water to the isothiocyanate group. | DFT, Microwave Spectroscopy nih.gov |
| This compound + Water | C-H⋯O_w Hydrogen Bond | Two such bonds are formed with the oxygen of water acting as the proton acceptor. | DFT, Microwave Spectroscopy nih.govresearchgate.net |
Prediction of Spectroscopic Data
Molecular Mechanics (MM) Simulations
Molecular Mechanics (MM) simulations offer a computationally less intensive alternative to quantum mechanical methods for studying large systems or long-timescale phenomena, such as conformational dynamics. unibas.it In the context of this compound, MM methods can be used to explore the potential energy surface and identify stable conformers and the transition states connecting them. unibas.it While less accurate than DFT for electronic properties, MM is well-suited for sampling a wide range of molecular conformations.
More recently, hybrid methods that combine the accuracy of quantum mechanics for a specific region of a system with the efficiency of molecular mechanics for the rest have gained prominence. nih.govchemrxiv.org A Neural Network Potential/Molecular Mechanics (NNP/MM) approach, for example, could model the reactive isothiocyanate group with a high-accuracy machine learning potential while treating the cyclohexyl ring and solvent with a classical force field. nih.gov Such methods are powerful for accelerating molecular dynamics simulations to study the behavior of molecules like this compound in complex environments like protein-ligand complexes. nih.govchemrxiv.org
Quantum Theory of Atoms in Molecules (QTAIM) Approach
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds and non-covalent interactions based on the topology of the electron density. wikipedia.orgwiley-vch.de QTAIM defines atoms as distinct regions of space and identifies bond paths—lines of maximum electron density linking atomic nuclei—as unambiguous indicators of chemical bonding. wikipedia.orgwiley-vch.de
In systems involving this compound, QTAIM can be used to characterize the nature and strength of intermolecular interactions, such as the hydrogen bonds in its water complexes or dimers. mdpi.comuniovi.es By analyzing the properties of the electron density at bond critical points (BCPs)—points of minimum density along a bond path—one can classify interactions as either shared-shell (covalent) or closed-shell (like hydrogen bonds or van der Waals interactions). uzh.ch This approach has been applied to related thiourea (B124793) and thiosemicarbazide (B42300) structures containing cyclohexyl groups to quantify the energetics and nature of interactions like N–H···S, N–H···O, and C–H···S. mdpi.comuzh.ch
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to translate the complex wavefunctions from quantum calculations into the familiar language of Lewis structures, including bonds, lone pairs, and intermolecular interactions. uni-muenchen.defaccts.de It examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of delocalization and hyperconjugative effects that contribute to molecular stability. uni-muenchen.de
Symmetry-Adapted Perturbation Theory (SAPT) Analysis
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to analyze non-covalent interactions between molecules. It decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction, and dispersion. This level of detail is crucial for understanding the nature of intermolecular forces.
A key study investigated the non-covalent bonding features of the monohydrates of this compound's two main conformers: the axial-trans (a-trans) and equatorial-trans (e-trans) forms. researchgate.netnih.gov In these complexes, a water molecule interacts with the isothiocyanate group. The analysis revealed that the water molecule preferentially binds to the isothiocyanate group through an O-H···S hydrogen bond. researchgate.netnih.gov Additionally, two C-H···O hydrogen bonds form, with the oxygen atom of the water molecule acting as the proton acceptor. researchgate.netnih.gov
Table 1: Illustrative SAPT Interaction Energy Decomposition for this compound-Water Complex (in kcal/mol)
| Interaction Component | Energy (kcal/mol) |
|---|---|
| Electrostatics | -4.5 |
| Exchange | 5.0 |
| Induction | -1.5 |
| Dispersion | -2.0 |
| Total Interaction Energy | -3.0 |
Note: The data in this table is illustrative and represents typical values for similar hydrogen-bonded complexes. It is based on the qualitative descriptions found in the cited literature.
This decomposition highlights that the attractive electrostatic, induction, and dispersion forces outweigh the repulsive exchange interaction, leading to a stable complex.
Potential Energy Surface Calculations
Potential energy surface (PES) calculations are fundamental to understanding the conformational landscape of a molecule. For this compound, theoretical calculations combined with microwave spectroscopy have been instrumental in identifying the stable conformers and providing insights into their relative energies. researchgate.netnih.gov
The conformational equilibria of this compound are dominated by two conformers: the a-trans and e-trans forms. researchgate.netnih.gov These conformers arise from the orientation of the isothiocyanate group (-NCS) on the cyclohexane ring. In the "a-trans" conformer, the isothiocyanate group is in an axial position, while in the "e-trans" conformer, it occupies an equatorial position. The "trans" designation refers to the orientation within the isothiocyanate group itself.
Theoretical calculations are used to map the potential energy surface, identifying energy minima that correspond to stable conformers and the transition states that represent the energy barriers between them. Studies have shown that for the bare this compound molecule, both the a-trans and e-trans conformers are present and have been experimentally characterized. researchgate.netnih.gov The relative energies of these conformers determine their population distribution at a given temperature. While the precise energy difference from the provided search results is not stated, such calculations are a standard output of computational studies on conformational isomers.
Table 2: Calculated Relative Energies of this compound Conformers
| Conformer | Computational Method | Relative Energy (kcal/mol) |
|---|---|---|
| e-trans | MP2/aug-cc-pVTZ | 0.00 (most stable) |
Note: This table is based on the common finding that equatorial substitution on a cyclohexane ring is generally more stable. The specific energy difference for this compound would be determined through detailed computational studies.
The potential energy surface also provides information on the rotational barriers within the isothiocyanate group and the energy required for the ring to flip, interconverting the axial and equatorial forms. These energetic details are crucial for understanding the molecule's dynamics and reactivity.
Biological and Biomedical Research Applications of Cyclohexyl Isothiocyanate
Anticancer and Chemopreventive Activities
Research into cyclohexyl isothiocyanate and its derivatives has revealed potential anticancer and chemopreventive activities. These effects are attributed to several mechanisms, including the ability to kill cancer cells directly, halt their proliferation, and interfere with processes that support tumor growth. rsc.orgmdpi.comnih.gov
Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, A549)
This compound and its derivatives have demonstrated cytotoxic effects against various human cancer cell lines. Cytotoxicity, or the ability to be toxic to cells, is a key indicator of a compound's potential as an anticancer agent. The effectiveness of this cytotoxicity is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
For instance, a thiazoline-tetralin derivative of this compound (compound 4b) exhibited notable cytotoxicity against the human breast adenocarcinoma cell line, MCF-7, with an IC50 value of 69.2 μM. mdpi.com This same compound also showed significant apoptotic activity in the human lung carcinoma cell line, A549. mdpi.com Another derivative, a cyclohexylmethylaminoindenooxadiazinone (compound 2f), was found to be active against A549 and liver cancer (HepG2) cells with IC50 values of 64.88 and 39.18 µg/ml, respectively. ekb.eg In contrast, some derivatives, such as a series of thiohydantoins synthesized from this compound, did not show significant activity against prostate cancer cell lines, highlighting that the specific chemical structure is crucial for biological activity.
Table 1: Cytotoxic Activity of this compound Derivatives on Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |
|---|---|---|---|
| N′-[3-Cyclohexyl-4-(4-bromophenyl)thiazol-2(3H)-ylidene]-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide (4b) | MCF-7 (Breast) | 69.2 μM | mdpi.com |
| Cyclohexylmethylaminoindenooxadiazinone (2f) | A549 (Lung) | 64.88 µg/ml | ekb.eg |
| Cyclohexylmethylaminoindenooxadiazinone (2f) | HepG2 (Liver) | 39.18 µg/ml | ekb.eg |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a natural and essential process for removing old or damaged cells. Cancer cells often evade apoptosis, leading to uncontrolled growth. Many anticancer therapies aim to re-induce this process. Isothiocyanates, as a class, are known to trigger apoptosis in cancer cells through various mechanisms. nih.govnih.govnih.gov
One common pathway involves the activation of caspases, a family of protease enzymes that play a critical role in initiating and executing apoptosis. biorxiv.org Activation of initiator caspases like caspase-9 leads to the activation of effector caspases such as caspase-3. biorxiv.orgbiorxiv.org A key event in this cascade is the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. biorxiv.orgcellsignal.com Cleavage of PARP by caspase-3 is a hallmark of apoptosis. cellsignal.com Studies on compounds containing a cyclohexyl moiety have demonstrated the induction of caspase-dependent apoptosis, showing cleavage of caspase-9, caspase-3, and PARP in non-small cell lung cancer cells. biorxiv.orgbiorxiv.org
Interestingly, research on cyclohexyl analogues of ethylenediamine (B42938) dipropanoic acid revealed the induction of a caspase-independent form of apoptosis in human leukemic cells. This pathway involved the translocation of the apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, leading to DNA fragmentation. Furthermore, a derivative of this compound induced significant apoptosis in both MCF-7 (29.8%) and A549 (73.6%) cancer cells. mdpi.com
Inhibition of Cell Proliferation and DNA Synthesis
A fundamental characteristic of cancer is uncontrolled cell proliferation. Isothiocyanates have been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and other critical cellular processes. researchgate.net
Research on derivatives of this compound has provided specific data on this inhibitory activity. For example, one thiazoline-tetralin derivative significantly inhibited DNA synthesis in MCF-7 breast cancer cells. mdpi.com Another related compound demonstrated inhibition of DNA synthesis in A549 lung cancer cells. mdpi.com The general class of isothiocyanates is known to suppress tumor growth by inhibiting cell proliferation, often marked by the suppression of proteins like Ki67, a cellular marker for proliferation.
Table 2: Inhibition of DNA Synthesis by this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Concentration | % DNA Synthesis Inhibition | Source |
|---|---|---|---|---|
| N′-[3-Cyclohexyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene]-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide (4d) | MCF-7 | 35.9 μM | 47.75% | mdpi.com |
| N′-[3-Cyclohexyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene]-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide (4d) | MCF-7 | 71.8 μM | 72.15% | mdpi.com |
| N′-[3-Cyclohexyl-4-(4-fluorophenyl)thiazol-2(3H)-ylidene]-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide (4h) | A549 | 24.3 μM | 48.97% | mdpi.com |
| N′-[3-Cyclohexyl-4-(4-fluorophenyl)thiazol-2(3H)-ylidene]-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide (4h) | A549 | 48.6 μM | 50.78% | mdpi.com |
Modulation of Gene Expression
Isothiocyanates exert their anticancer effects in part by modulating the expression of a wide array of genes involved in critical cellular pathways. rsc.orgnih.gov These compounds can influence genes related to detoxification, the stress response, cell cycle control, and apoptosis. mdpi.comnih.gov
A key mechanism is the activation of the Nrf2 (Nuclear factor-erythroid 2 p45-related factor-2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase and glutathione (B108866) S-transferases. nih.govaacrjournals.org By inducing these enzymes, isothiocyanates can enhance the detoxification of carcinogens. nih.gov
Furthermore, some isothiocyanates act as histone deacetylase (HDAC) inhibitors. nih.govmdpi.com HDACs are enzymes that play a role in regulating gene expression; their inhibition can lead to the re-expression of tumor suppressor genes like p21, which helps to halt cell proliferation. nih.gov For example, phenethyl isothiocyanate (PEITC) has been shown to increase the acetylation of histones, which is associated with increased expression of p21. nih.gov Isothiocyanates can also influence major signaling pathways such as MAPK, which are crucial for cell growth and survival. waocp.orgnih.gov
Inhibition of Cell Cycle Progression (e.g., G2/M phase arrest)
The cell cycle is a tightly regulated series of events that leads to cell division. A common feature of cancer cells is the dysregulation of this cycle. Isothiocyanates have been widely reported to inhibit cancer cell proliferation by causing cell cycle arrest, often at the G2/M checkpoint. nih.govhirszfeld.pl This arrest prevents the cells from dividing and can lead to apoptosis. medsci.org
Studies on various isothiocyanates, such as sulforaphane (B1684495), have shown that they induce G2/M arrest by modulating the levels and activity of key cell cycle regulatory proteins. nih.govnih.gov These include the downregulation of Cyclin B1 and the inhibition of the cell division cycle 2 (Cdc2) kinase, which forms a complex with Cyclin B1 to drive cells into mitosis. nih.govnih.gov The inhibition of Cdc2 is often achieved by decreasing the levels of its activating phosphatases, Cdc25B and Cdc25C, and increasing the activity of checkpoint kinases like Chk2. nih.gov The induction of tumor suppressor proteins such as p21 and p53 also contributes to this cell cycle arrest. medsci.org While these specific mechanisms have been detailed for compounds like sulforaphane, they represent a common mode of action for the isothiocyanate class. hirszfeld.plnih.gov
Impact on Angiogenesis
Angiogenesis is the formation of new blood vessels from pre-existing ones, a process that is critical for tumor growth and metastasis as it supplies tumors with necessary oxygen and nutrients. frontiersin.org The inhibition of angiogenesis is a key strategy in cancer therapy. Isothiocyanates have demonstrated anti-angiogenic properties by targeting several key molecules and pathways involved in this process. mdpi.comhirszfeld.pl
A primary target for anti-angiogenic therapy is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR. frontiersin.org VEGF is a potent signaling protein that stimulates the proliferation and migration of endothelial cells, the cells that line blood vessels. nih.gov Isothiocyanates such as benzyl (B1604629) isothiocyanate (BITC) and sulforaphane have been shown to suppress the secretion of VEGF and down-regulate its receptors. scialert.net This is often achieved by inhibiting Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that controls the expression of VEGF. nih.govscialert.net
Additionally, isothiocyanates can inhibit matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. scialert.net These enzymes are crucial for degrading the extracellular matrix, which allows endothelial cells to migrate and form new vessels. By inhibiting MMPs, isothiocyanates can prevent this degradation and thereby block a critical step in angiogenesis. scialert.net The ability of isothiocyanates to inhibit angiogenesis is often studied using in vitro assays like the endothelial cell tube formation assay, which models the formation of capillary-like structures. scialert.net
Antimicrobial Properties
This compound, a member of the isothiocyanate family, has been a subject of research for its biological activities, including its antimicrobial properties. cymitquimica.com Studies have indicated that the compound exhibits both antimicrobial and antifungal capabilities, making it a point of interest in the development of new therapeutic agents and agrochemicals. guidechem.com The broader family of isothiocyanates (ITCs), derived from plants or synthesized, are well-documented for their antimicrobial action against a range of pathogens. researchgate.netnih.gov While much of the research has focused on naturally occurring ITCs like those from cruciferous vegetables, synthetic analogs such as this compound are also being investigated for these properties. researchgate.net Its potential as a precursor for thiourea (B124793) derivatives, which may possess antibacterial and antifungal activities, is a key area of this research.
Bactericidal Effects
The antimicrobial action of isothiocyanates, including this compound, can be potent enough to be classified as bactericidal, meaning they actively kill bacteria rather than merely inhibiting their growth. frontiersin.org Research into related isothiocyanates, such as allyl isothiocyanate (AITC) and benzyl isothiocyanate (BITC), has demonstrated clear bactericidal effects against various bacteria, including pathogenic strains like Campylobacter jejuni. frontiersin.org In studies comparing the minimum inhibitory concentration (MIC) with the minimum bactericidal concentration (MBC), the values for certain ITCs were found to be identical, confirming a bactericidal mechanism. frontiersin.org The efficacy of these compounds can vary based on their chemical structure. For instance, studies on C. jejuni showed that BITC had a significantly stronger bactericidal effect than AITC. frontiersin.org While specific data on this compound's bactericidal spectrum is still emerging, its structural class is known for these effects. researchgate.net
Table 1: Research Findings on the Bactericidal Activity of Related Isothiocyanates
| Compound | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | Exhibited a strong bactericidal effect with a low MIC range (1.25–5 μg/mL). | frontiersin.org |
| Allyl isothiocyanate (AITC) | Campylobacter jejuni | Demonstrated bactericidal activity, though less potent than BITC (MIC of 50–200 μg/mL). | frontiersin.org |
Mechanism of Action (e.g., enzyme inhibition, oxidative stress)
The antimicrobial mechanism of this compound and related compounds is rooted in their chemical reactivity. The electrophilic nature of the isothiocyanate group (–N=C=S) allows it to react with various nucleophiles within microbial cells. A primary mechanism of action is the inhibition of essential enzymes. guidechem.com Isothiocyanates can interact with the sulfhydryl groups of amino acids like cysteine in enzymes, leading to covalent modification and inactivation. nih.gov This disruption of enzyme function can halt critical metabolic pathways, leading to cell death. guidechem.com
Another proposed mechanism involves the disruption of the bacterial cell membrane. nih.gov For example, studies on allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC) have shown they can affect the integrity of the cellular membrane in bacteria such as E. coli and S. aureus. nih.gov Furthermore, some isothiocyanates are known to induce oxidative stress within cells, contributing to their antimicrobial effects. mdpi.com
Role in Protein and Enzyme Modification
The biological activity of this compound is largely defined by its ability to covalently modify proteins and enzymes. The electrophilic carbon atom in the isothiocyanate functional group is highly susceptible to attack by nucleophilic groups found in proteins. This reactivity allows it to form stable adducts with proteins, thereby altering their structure and function. nih.gov
Reactions with Thiol and Amine Groups of Proteins
This compound readily reacts with the primary nucleophilic sites in proteins: the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues and the N-terminus. nih.gov The reaction with a free amine group results in the formation of a stable thiourea linkage. nsf.gov The reaction with a thiol group (sulfhydryl group) from a cysteine residue forms a dithiocarbamate (B8719985) adduct. nih.gov
Studies investigating the reactivity of various isothiocyanates with peptides have shown that the reaction with cysteine is often kinetically favored, occurring very quickly. nih.gov However, the resulting dithiocarbamate adduct can be unstable under certain pH conditions, potentially leading to the transfer of the isothiocyanate moiety to a more stable lysine adduct. nih.gov This reactivity with key amino acid residues is the chemical basis for the compound's ability to modulate protein function.
Implications for Enzyme Function
The covalent modification of proteins by this compound has significant implications for enzyme function, most notably leading to inhibition. By binding to critical amino acid residues in the active site or allosteric sites of an enzyme, the compound can block substrate access or induce a conformational change that renders the enzyme inactive. guidechem.comnih.gov This enzyme inhibition is a key mechanism behind its antimicrobial and pesticidal activities. guidechem.com
For example, the broader class of isothiocyanates has been studied extensively for its ability to inhibit various enzyme systems, including cytochrome P450 isozymes. nih.gov The inhibitory potency often depends on the specific structure of the isothiocyanate. nih.gov The inhibition of enzymes crucial for pathogen survival, such as those involved in respiration or metabolism, is a primary mode of its biocidal action. guidechem.commdpi.com
Table 2: Enzyme Inhibition by Isothiocyanates
| Isothiocyanate Class | Target Enzyme System | Effect | Implication | Reference |
|---|---|---|---|---|
| Arylalkyl isothiocyanates | Cytochrome P450 isozymes (e.g., 2B1) | Potent inhibition of dealkylation reactions. | Chemopreventive activity through inhibition of carcinogen-activating enzymes. | nih.gov |
| General Isothiocyanates | Pest enzymes | Inhibition of enzyme activity. | Lethal or disruptive to the reproductive cycle of pests. | guidechem.com |
| Sulforaphane | Inducible nitric oxide synthase (iNOS) | Inhibition of expression. | Anti-inflammatory effects. | mdpi.com |
Agricultural Applications (e.g., Pesticides, Fungicides)
This compound has recognized applications in the agricultural sector, where it is investigated and used as a component in pesticides and fungicides. guidechem.com Its role as a bioactive agent is valued in developing strategies for crop protection against a variety of pests and diseases. chemimpex.com The compound can be used as a fumigant to control pests in the soil. guidechem.com
Research has demonstrated its effectiveness as a natural pesticide for repelling various crop pests, which supports more sustainable farming practices by potentially reducing the reliance on synthetic chemicals. chemimpex.com A patent from 1958 described the use of this compound for controlling nematodes in agricultural soils, indicating its long-standing recognition as a nematocidal agent. google.com The patent noted that the compound could be applied directly to the soil and also had beneficial side effects, such as destroying insect eggs, larvae, weed seeds, and fungi. google.com Its unique structure and reactivity are considered valuable for creating innovative and effective formulations for pest control. chemimpex.com
Table 3: Agricultural Applications of this compound
| Application | Target Organism/Pest | Mechanism/Effect | Reference |
|---|---|---|---|
| Pesticide | General crop pests | Acts as a repellent and fumigant. | guidechem.comchemimpex.com |
| Nematocide | Soil nematodes | Destroys nematodes and other parasitic worms upon soil application. | google.com |
| Fungicide | Soil-borne fungi | Destroys or seriously affects the vitality of undesirable fungal organisms in the soil. | google.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Allyl isothiocyanate (AITC) |
| Benzyl isothiocyanate (BITC) |
| Carbon disulfide |
| This compound |
| Cysteine |
| Lysine |
| Phenethyl isothiocyanate (PEITC) |
| Sulforaphane |
| Thiophosgene (B130339) |
| Thiourea |
Derivatization and Analytical Methodologies Involving Cyclohexyl Isothiocyanate
Use as a Derivatizing Agent
The isothiocyanate functional group (-N=C=S) on cyclohexyl isothiocyanate is an electrophilic center that reacts with primary amino groups to form stable thiourea (B124793) derivatives. This reaction is fundamental to its application as a derivatizing agent, converting analytes into forms that are more suitable for chromatographic separation and detection.
This compound is a key precursor in the synthesis of N4-cyclohexyl-substituted thiosemicarbazones. These compounds are typically formed through a one-pot, multi-component reaction involving an aldehyde or ketone, hydrazine (B178648) monohydrate, and this compound. dergipark.org.trresearchgate.net The general process involves the initial reaction of this compound with hydrazine to form 4-cyclohexylthiosemicarbazide, which then undergoes condensation with a carbonyl compound to yield the final thiosemicarbazone. researchgate.netpreprints.orgpreprints.orgmdpi.comsbq.org.br
A common synthetic method involves refluxing a mixture of the carbonyl compound, hydrazine monohydrate, and this compound in a solvent like methanol (B129727). dergipark.org.tr The reaction, which can take 24-35 hours, is typically catalyst-free. dergipark.org.trresearchgate.net Upon cooling, the resulting thiosemicarbazone product often precipitates and can be purified by recrystallization. dergipark.org.tr
Table 1: Examples of Thiosemicarbazones Synthesized from this compound dergipark.org.tr
| Carbonyl Precursor | Resulting Thiosemicarbazone | Yield (%) | Melting Point (°C) |
| Furan-2-carbaldehyde | Furan-2-carbaldehyde 4N-cyclohexyl thiosemicarbazone | 73 | 175-176 |
| 5-Chlorofuran-2-carbaldehyde | 5-Chlorofuran-2-carbaldehyde 4N-cyclohexyl thiosemicarbazone | 78 | 180-181 |
| 5-Phenylfuran-2-carbaldehyde | 5-Phenylfuran-2-carbaldehyde 4N-cyclohexyl thiosemicarbazone | 80 | 190-191 |
Data sourced from Karaküçük-İyidoğan et al. (2020). dergipark.org.tr
This compound derivatives are employed as chiral derivatizing agents (CDAs) for the enantiomeric separation of amines and amino acids. The principle involves reacting the chiral analyte (e.g., a D/L amino acid) with an enantiomerically pure chiral isothiocyanate reagent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using non-chiral analytical methods. researchgate.netnih.gov
A notable example is (1R,2R)-N-[(2-isothiocyanato)cyclohexyl]-6-methoxy-4-quinolinylamide, also known as (R,R)-CDITC. researchgate.netdntb.gov.ua This reagent, derived from trans-1,2-diaminocyclohexane, reacts with amino acids to form highly fluorescent diastereomeric thioureas. researchgate.net The presence of the quinoline (B57606) moiety introduces a strong chromophore and fluorophore, enhancing detection sensitivity. researchgate.net The separation of these diastereomers allows for the quantification of the original enantiomers in the sample. researchgate.netnih.gov
The derivatives formed from this compound are well-suited for analysis by High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
For HPLC analysis, the diastereomeric thioureas generated from chiral derivatization can be separated on a standard, non-chiral reversed-phase (RP) column, such as a C18 column. researchgate.net For instance, the diastereomers of 15 proteinogenic amino acids derivatized with a chiral isothiocyanate were successfully separated using a C18 column with a mobile phase consisting of acetonitrile (B52724) and aqueous trifluoroacetic acid. researchgate.net Detection is often performed using a photodiode array detector at a wavelength where the derivative absorbs strongly, such as 230 nm or 340 nm. researchgate.netnih.gov In the case of fluorescent derivatives like those from CDITC, detection is achieved with high sensitivity using a fluorescence detector (e.g., λex=333 nm, λem=430 nm), which makes laser-induced fluorescence detection possible. researchgate.net
While direct applications of this compound derivatives in capillary electrophoresis are less documented, the principles are well-established for similar isothiocyanate-tagged analytes, such as those derivatized with fluorescein (B123965) isothiocyanate (FITC). acs.orgpsu.edu Chiral separations in CE are typically achieved by adding a chiral selector, such as a cyclodextrin, to the running buffer. acs.orgpsu.edu The differential interaction between the diastereomeric derivatives and the chiral selector leads to different electrophoretic mobilities, enabling their separation. psu.edu The high separation efficiency of CE makes it a powerful technique for resolving complex mixtures of derivatized enantiomers. researchgate.netresearchgate.netnih.gov
Derivatization of Amines and Amino Acids for Chiral Analysis
Monitoring Reaction Progress (e.g., Thin-Layer Chromatography)
Thin-Layer Chromatography (TLC) is a standard and effective technique for monitoring the progress of reactions that utilize this compound. tandfonline.comtandfonline.commdpi.com In the synthesis of thiosemicarbazones, for example, TLC is used to track the consumption of the starting materials (this compound and the aldehyde/ketone) and the formation of the thiosemicarbazone product. dergipark.org.tr
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254), which is then developed in an appropriate solvent system, such as a 1:1 mixture of ethyl acetate (B1210297) and hexane. dergipark.org.tr The separated spots on the plate are visualized, typically under UV light (254 nm) or by exposure to iodine vapor. dergipark.org.tr The disappearance of the reactant spots and the appearance and intensification of the product spot indicate that the reaction is proceeding. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible. dergipark.org.tr
Comparative Studies with Other Isothiocyanates
Structure-Activity Relationships
The biological efficacy of isothiocyanates is significantly influenced by their chemical structure. Key structural features that dictate activity include the nature of the R-group attached to the –N=C=S functional group, such as alkyl chain length and the presence of aromatic rings.
For instance, in the context of cancer prevention, research has demonstrated that for arylalkyl isothiocyanates, an increase in the alkyl chain length can enhance their inhibitory effects on lung tumorigenesis. aacrjournals.org This suggests that lipophilicity, which increases with chain length, plays a crucial role. Interestingly, the presence of a phenyl moiety is not an absolute requirement for this inhibitory activity, as purely alkyl isothiocyanates have also shown strong effects. aacrjournals.org
Furthermore, the position of the isothiocyanate group is critical. Secondary isothiocyanates have been found to be more potent inhibitors of lung tumorigenesis compared to their primary isomers. aacrjournals.org This highlights the importance of the steric environment around the reactive isothiocyanate group.
The inhibitory potency of isothiocyanates in the A/J mouse lung tumor model has been correlated with their partition coefficients (log P) and the pseudo-first-order rate constants for their reaction with glutathione (B108866). aacrjournals.org This indicates that both high lipophilicity and lower reactivity are desirable for enhanced inhibitory activity against lung tumorigenesis. aacrjournals.org
Table 1: Structure-Activity Relationship Trends in Isothiocyanates
| Structural Feature | Impact on Biological Activity | Example/Context |
|---|---|---|
| Increased Alkyl Chain Length | Enhances inhibitory activity against lung tumorigenesis | Arylalkyl isothiocyanates aacrjournals.org |
| Secondary Isothiocyanate Group | Higher potency than primary isomers | Inhibition of lung tumorigenesis aacrjournals.org |
| High Lipophilicity (log P) | Correlates with inhibitory potency | A/J mouse lung tumor model aacrjournals.org |
| Large Substituent Groups | Increases antimicrobial activity | General antimicrobial studies nih.gov |
Influence of Substituents on Biological Activity
The substituent attached to the isothiocyanate core is a key determinant of its biological activity, influencing factors like lipophilicity, steric hindrance, and electronic effects.
The cyclohexyl group in cyclohexyl isothiocyanate imparts greater lipophilicity compared to isothiocyanates with phenyl or smaller aliphatic groups like methyl. This property can affect its solubility and reactivity in various biological environments.
In a study on the antimicrobial properties of newly synthesized thioureas derived from isothiocyanates, the nature of the substituent played a crucial role in determining the efficacy of the compounds. juniperpublishers.com Specifically, the presence of an electron-withdrawing group on the aromatic rings of the isothiocyanate-derived portion enhanced the antimicrobial activity. juniperpublishers.com
Research on isothiocyanates derived from amino acid esters has shown that a simpler side chain on the amino acid and a shorter aliphatic chain on the ester group lead to greater antiproliferative activity against bladder cancer cell lines. hirszfeld.pl This indicates that less bulky substituents can be more effective in this context.
Conversely, in some cases, the addition of bulky groups can be detrimental to activity. For example, in a series of triazole-based kappa opioid receptor agonists, replacing a furan (B31954) group with a cyclohexyl group resulted in a significant loss of agonist potency. unc.edu Similarly, adding a bulky benzene (B151609) ring to phenethyl isothiocyanate (PEITC) did not significantly increase its anticancer activity. mdpi.com However, the introduction of carboxylate functional groups to PEITC substantially improved its ability to kill cancer cells, suggesting that specific functional groups can enhance bioavailability or create new binding interactions. mdpi.com
Table 2: Influence of Substituents on Isothiocyanate Biological Activity
| Substituent Type | Effect on Activity | Specific Example |
|---|---|---|
| Cyclohexyl Group | Increases lipophilicity | Compared to phenyl or methyl groups |
| Electron-Withdrawing Group (on aromatic ring) | Enhances antimicrobial activity juniperpublishers.com | Thiourea (B124793) derivatives |
| Simpler/Shorter Chains | Increases antiproliferative activity hirszfeld.pl | Isothiocyanates from amino acid esters against bladder cancer cells |
| Bulky Groups (e.g., cyclohexyl, extra benzene ring) | Can be detrimental to activity unc.edumdpi.com | Kappa opioid receptor agonists, some anticancer analogs |
| Carboxylate Functional Groups | Can substantially improve anticancer activity mdpi.com | Analogs of phenethyl isothiocyanate |
Comparative Reactivity and Selectivity
The reactivity of the isothiocyanate group (–N=C=S) is central to its biological effects, primarily through its interaction with nucleophiles like the thiol groups of cysteine residues in proteins. mdpi.comnih.gov The electrophilic carbon atom of the isothiocyanate is susceptible to nucleophilic attack.
The reactivity of isothiocyanates can be influenced by the surrounding chemical environment, such as pH. For instance, the reaction with thiol groups to form dithiocarbamates is favored under mildly acidic to neutral conditions (pH 6-8), while reaction with amine groups to form thioureas is preferred in more alkaline conditions (pH 9-11). researchgate.net The rate constant for the conjugation of various isothiocyanates with a cysteine-functionalized protein was found to be over 12 times higher at pH 9.5 than at pH 6.5. researchgate.net
The structure of the R-group also modulates reactivity. For example, aroyl isothiocyanates, which have a carbonyl group adjacent to the isothiocyanate, can undergo competing reactions: addition to the N=C=S system and nucleophilic substitution at the carbonyl carbon. rsc.org The outcome of the reaction depends on factors like the basicity of the nucleophile and the steric environment of the aroyl isothiocyanate. rsc.org Bulky substituents in the ortho-positions of the aroyl group can sterically hinder nucleophilic attack at the carbonyl carbon, favoring addition at the isothiocyanate group. rsc.org
In a comparative study of the reaction of phenylisothiocyanate with amino acid analogs, it was found that at pH 9.0, the reaction with analogs of cysteine (1-octanethiol) and lysine (B10760008) (phenethylamine) showed a six to seven-fold increase in reactivity compared to pH 7.4. psu.edu The product of the reaction with the cysteine analog was less stable than the product from the lysine analog. psu.edu
The reactivity of the –NCS function can also be influenced by its electronic environment within a larger molecule. In a study involving a ruthenium complex, the –NCS group's reactivity was significantly lower than that of 1,4-phenylene diisothiocyanate, likely due to the electronic effects of the coordinated metal center. acs.org
Table 3: Comparative Reactivity of Isothiocyanates
| Reactant/Condition | Product/Outcome | Key Influencing Factors |
|---|---|---|
| Thiol groups (e.g., Cysteine) | Dithiocarbamate (B8719985) | Favored at pH 6-8 researchgate.net |
| Amine groups (e.g., Lysine) | Thiourea | Favored at pH 9-11 researchgate.net |
| Aroyl isothiocyanates with nucleophiles | Addition at N=C=S or substitution at C=O | Steric hindrance, nucleophile basicity rsc.org |
| Phenylisothiocyanate with Cysteine/Lysine analogs | Increased reactivity at higher pH | Six to seven-fold increase from pH 7.4 to 9.0 psu.edu |
List of Compounds Mentioned
1,2-diphenylethyl isothiocyanate
1,4-phenylene diisothiocyanate
1-dodecyl isothiocyanate
1-hexyl isothiocyanate
2,2-diphenylethyl isothiocyanate
2-hexyl isothiocyanate
Allyl isothiocyanate
Benzoyl isothiocyanate
Benzyl (B1604629) isothiocyanate
this compound
Phenethyl isothiocyanate
Phenyl isothiocyanate
Tosyl chloride
Cyanuric acid
Carbonyl sulfide (B99878)
Q & A
Q. What are the standard synthetic protocols for preparing cyclohexyl isothiocyanate and its derivatives?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting cyclohexanol with phenyl isothiocyanate in dichloromethane using N-methylimidazole as a catalyst (20 mol%) under ambient conditions for 24 hours. However, this method may fail to yield products in some cases, necessitating purification via silica gel flash chromatography . Microwave-assisted synthesis has also been employed to accelerate reactions involving CHIT derivatives, improving yields and reducing side products .
Q. How can researchers characterize this compound using spectroscopic methods?
Key techniques include:
- ¹H NMR : Peaks at δ 4.76 for specific intermediates (e.g., carbamates) .
- FT-IR : Detection of thiocarbonyl (C=S) stretches near 1150–1250 cm⁻¹.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 141.234 for CHIT) and fragmentation patterns .
- TLC : Monitoring reaction progress using solvents like ethyl acetate/hexane mixtures .
Q. What are the solubility and stability properties of this compound under different conditions?
CHIT is sparingly soluble in water but miscible with ethanol, ether, and dichloromethane. It has a boiling point of ~221°C and a density of 1.03 g/cm³ at 20°C. Stability tests should account for its sensitivity to moisture and light, requiring storage in anhydrous conditions .
Advanced Research Questions
Q. Why does this compound exhibit divergent reactivity compared to analogous isocyanates in nucleophilic additions?
Experimental evidence shows that phenyl isocyanate reacts with cyclohexanol to form carbamates, while phenyl isothiocyanate fails under identical conditions. This disparity stems from the lower electrophilicity of the thiocarbonyl group (C=S vs. C=O) and steric hindrance from the cyclohexyl moiety. Catalytic strategies (e.g., Lewis acids) or elevated temperatures may mitigate this issue .
Q. How can computational methods like DFT elucidate the electronic structure of CHIT derivatives?
Density Functional Theory (DFT/B3LYP) with a 6-31G(d) basis set has been used to optimize molecular geometries, calculate HOMO-LUMO gaps, and predict regioselectivity in heterocyclic syntheses. For example, DFT studies on pyrazole derivatives of CHIT revealed bond angles and charge distribution critical for reaction pathways .
Q. What mechanistic insights explain the multi-step radical spiro-cyclization of alkynylaryl isothiocyanates involving CHIT?
Radical-initiated reactions (e.g., using dibenzoyl peroxide) generate thioimidoyl radicals, which undergo dual cyclization and hydrogen-atom transfer (HAT) to form spiro compounds. This process, yielding products like spiro compound 2 (40% yield), requires precise control of radical stability and solvent polarity (e.g., cyclohexane) .
Q. How can researchers resolve contradictions in reported reaction yields for CHIT-based syntheses?
Discrepancies often arise from variations in catalyst loading, solvent choice, or reaction time. For example, N-methylimidazole at 20 mol% achieves 85% yield in carbamate formation, but its absence results in no product. Systematic optimization via Design of Experiments (DoE) or high-throughput screening is recommended .
Methodological Considerations
- Experimental Design : Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation in CHIT reactions .
- Data Analysis : Apply multivariate statistical analysis (e.g., PCA) to correlate reaction parameters (catalyst, solvent) with yield .
- Ethical Compliance : Ensure proper handling of CHIT (toxicological risks) and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
